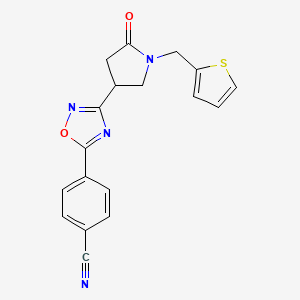
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves determining the molecular structure of the compound using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography. The molecular weight, molecular formula, and the arrangement of atoms in the molecule are determined in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Antitubercular Agents
Oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. A study explored the synthesis of pyrrole derivatives aimed at developing antitubercular agents. These compounds, characterized through IR, NMR, and mass spectra, demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis. Pharmacophore modeling and molecular docking studies supported the biological activity results, suggesting these derivatives' potential as novel InhA inhibitors in tuberculosis treatment (Joshi et al., 2015).
Electronic Properties for OLEDs
Derivatives of oxadiazole, including those combined with thiophene and pyrrolidin-2-one, have been studied for their optical, electronic, and charge transport properties. These properties make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic applications. A specific study focused on designing oxadiazole derivatives to explore their suitability as luminescent materials and charge transport materials in OLEDs, highlighting the importance of structural variation on their photophysical properties (Sun & Jin, 2017).
Antibacterial Studies
Research into oxadiazole-bearing compounds has also included their antibacterial properties. A study synthesized N-substituted derivatives of a specific oxadiazole compound, evaluating their effectiveness against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant antibacterial activity, underscoring oxadiazoles' potential in developing new antibacterial agents (Khalid et al., 2016).
Photovoltaic Application
Oxadiazole-substituted compounds have been utilized in photovoltaic applications, particularly in the development of low-bandgap polymers for solar cells. A study introduced electron-deficient heterocycle oxadiazole into the thieno[3,4-b]thiophene framework, leading to polymers with significant photovoltaic performance. The research demonstrates the utility of oxadiazole derivatives in enhancing the efficiency of solar energy conversion devices (Zhu et al., 2015).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and the precautions to be taken while handling it.
将来の方向性
This involves predicting the future applications and studies of the compound based on its current uses and properties.
Please note that the availability of this information depends on the extent of research done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information.
特性
IUPAC Name |
4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRHEWAIMRZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
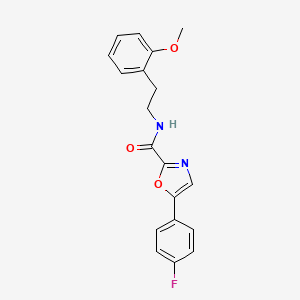
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
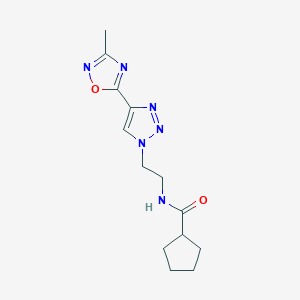
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
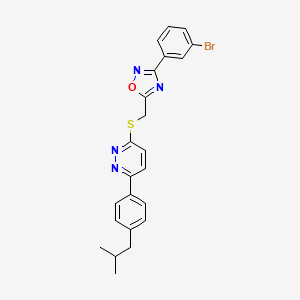
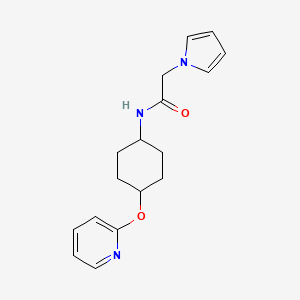
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)
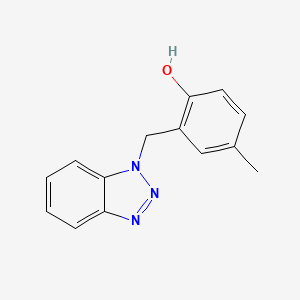
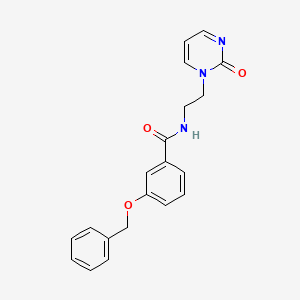
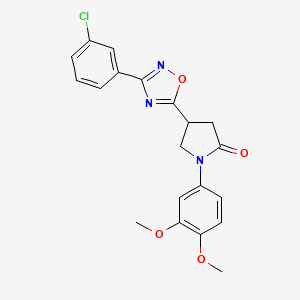
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)